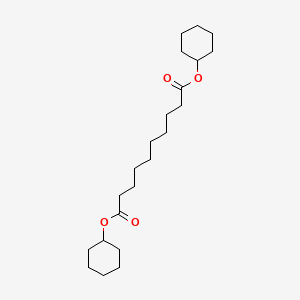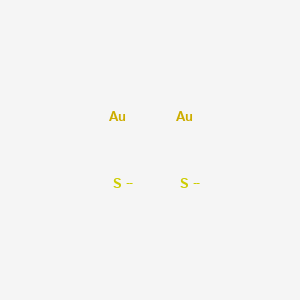
Digold disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Digold disulfide is a compound consisting of two gold atoms bonded to a disulfide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of digold disulfide typically involves the reaction of gold salts with sulfur-containing reagents. One common method is the reaction of gold chloride with sodium disulfide in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired this compound compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Digold disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold compounds.
Reduction: Reduction reactions can convert this compound to gold metal and sulfur-containing by-products.
Substitution: Ligand substitution reactions can occur, where the disulfide group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions may involve reagents like phosphines and thiols.
Major Products Formed
Oxidation: Higher oxidation state gold compounds and sulfur oxides.
Reduction: Gold metal and hydrogen sulfide.
Substitution: Gold complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, digold disulfide is used as a precursor for the synthesis of other gold-containing compounds. Its unique structure allows for the exploration of gold-sulfur interactions and the development of new catalytic systems.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The compound’s ability to disrupt bacterial cell walls makes it a promising candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its potential use in cancer therapy. The compound’s ability to selectively target cancer cells and induce apoptosis makes it a valuable tool in the fight against cancer.
Industry
In industry, this compound is used in the production of gold nanoparticles. These nanoparticles have applications in electronics, catalysis, and materials science.
Mecanismo De Acción
The mechanism of action of digold disulfide involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form strong bonds with sulfur-containing amino acids, leading to the disruption of protein function. This interaction is crucial for its antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Digold(I) complexes: These compounds have similar gold-gold interactions but differ in their oxidation states and ligand environments.
Tetragold(I) complexes: These complexes contain four gold atoms and exhibit different reactivity and stability compared to digold disulfide.
Gold(I)-Gold(III) complexes: These compounds have mixed oxidation states and unique electronic properties.
Uniqueness
This compound is unique due to its specific gold-sulfur bonding and the ability to undergo various chemical transformations. Its versatility in different scientific applications sets it apart from other gold-containing compounds.
Propiedades
Número CAS |
30695-60-4 |
|---|---|
Fórmula molecular |
Au2S2-4 |
Peso molecular |
458.07 g/mol |
Nombre IUPAC |
gold;disulfide |
InChI |
InChI=1S/2Au.2S/q;;2*-2 |
Clave InChI |
BRAFPRUWNIYJRF-UHFFFAOYSA-N |
SMILES canónico |
[S-2].[S-2].[Au].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
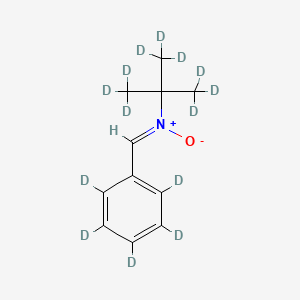

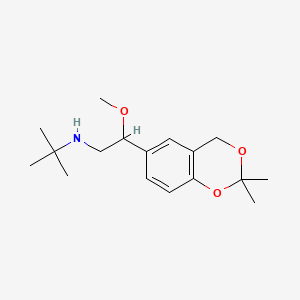
![Azane;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13826037.png)
![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B13826038.png)
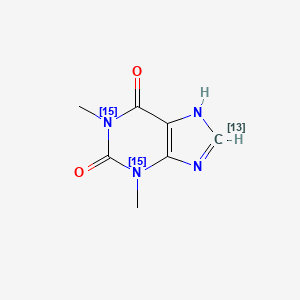

![N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine](/img/structure/B13826047.png)
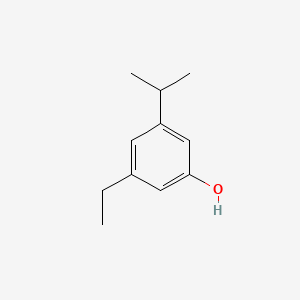
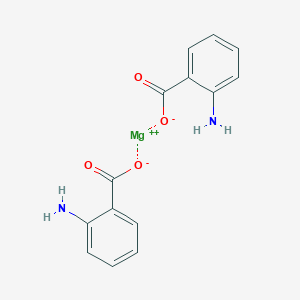
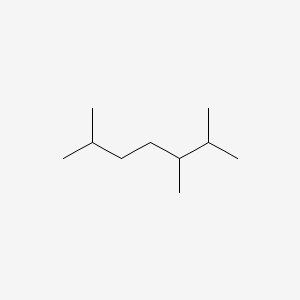
![N-{2-(piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B13826077.png)
